3-(3-Fluorophenyl)-2-hydroxypropanenitrile
Description
3-(3-Fluorophenyl)-2-hydroxypropanenitrile is a fluorinated organic compound featuring a propanenitrile backbone substituted with a hydroxyl group at the 2-position and a 3-fluorophenyl group at the 3-position. Its structure combines electron-withdrawing (fluorine, nitrile) and polar (hydroxyl) functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. These compounds often serve as precursors in kinase inhibitor synthesis or chiral building blocks for enantioselective catalysis .
Properties
CAS No. |
458528-62-6 |
|---|---|
Molecular Formula |
C9H8FNO |
Molecular Weight |
165.16 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5H2 |
InChI Key |
BJHJVPFVFRWWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- can be achieved through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with potassium cyanide (KCN) in an ethanolic solution, followed by the addition of a fluorine source. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Benzenepropanenitrile, 3-fluoro-alpha-hydroxy-.
Chemical Reactions Analysis
Types of Reactions: Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanenitrile, 3-fluoro-alpha-hydroxy- involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. The hydroxy group can form hydrogen bonds, affecting the compound’s solubility and interactions with other molecules.
Comparison with Similar Compounds
Comparison :
- Hydroxyl vs. Amino: The hydroxyl group (target) enhances polarity and H-bonding capacity, whereas amino groups (e.g., ) enable nucleophilic reactions or coordination in catalysis.
- Bromophenyl vs. Fluorophenyl : Bromine (in ) increases molecular weight and hydrophobicity compared to fluorine, affecting pharmacokinetics.
- Sulfonyl vs. Nitrile : Sulfonyl groups () are stronger electron-withdrawing groups (EWGs) than nitriles, altering reaction pathways in aromatic substitutions.
Biological Activity
3-(3-Fluorophenyl)-2-hydroxypropanenitrile is an organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, which includes a fluorophenyl moiety and a hydroxyl group, positions it as a candidate for various therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(3-Fluorophenyl)-2-hydroxypropanenitrile is C10H10FNO. The presence of the fluorine atom enhances lipophilicity, potentially improving its interaction with biological targets. The compound's chirality also allows for diverse enantiomeric forms, which can influence its biological effects.
Research indicates that 3-(3-Fluorophenyl)-2-hydroxypropanenitrile acts primarily as an enzyme inhibitor. Its structural features enable it to bind effectively to enzyme active sites, altering their function and impacting metabolic pathways. This inhibition can lead to therapeutic effects in various conditions.
Target Enzymes
- Enzyme Class: Various enzymes involved in metabolic pathways.
- Inhibition Potency: Studies have shown significant inhibitory effects at submicromolar concentrations.
Biological Activity
The biological activity of 3-(3-Fluorophenyl)-2-hydroxypropanenitrile has been evaluated through various in vitro assays, demonstrating its potential in drug development.
In Vitro Studies
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes effectively, suggesting its potential as a therapeutic agent.
- Cell Viability Assays: Preliminary studies indicate that at lower concentrations, the compound does not adversely affect cell viability, while higher concentrations may induce cytotoxic effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique properties of 3-(3-Fluorophenyl)-2-hydroxypropanenitrile.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-Chlorophenyl)-2-hydroxypropanenitrile | Chlorine atom instead of fluorine | Different biological activity profile |
| 3-(Phenyl)-2-hydroxypropanenitrile | No halogen substituent | Less potent as an enzyme inhibitor |
| 3-(4-Bromophenyl)-2-hydroxypropanenitrile | Bromine atom instead of fluorine | Varying solubility characteristics |
The fluorine substitution in 3-(3-Fluorophenyl)-2-hydroxypropanenitrile enhances its binding affinity compared to its chloro and bromo analogs.
Case Studies and Research Findings
Several case studies have highlighted the compound's potential applications:
- Inhibition of RPE65 Activity : A related study demonstrated that fluorinated derivatives significantly inhibited RPE65 activity, a key enzyme in the visual cycle. The most potent derivative exhibited an IC50 value significantly lower than that of standard inhibitors .
- PD-L1 Inhibition : Another study focused on compounds with structural similarities to 3-(3-Fluorophenyl)-2-hydroxypropanenitrile showed promising results as PD-L1 inhibitors, suggesting potential applications in cancer immunotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
